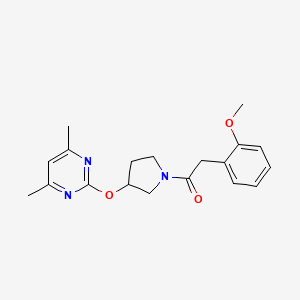

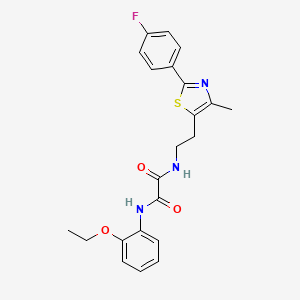

N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a fluorophenyl group, a methylthiazol group, and an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are typically used to analyze the molecular structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability. Analytical techniques such as mass spectrometry and chromatography could be used to further characterize the compound .科学的研究の応用

Role in Orexin-1 Receptor Mechanisms and Compulsive Eating

Research on compounds targeting orexin receptors, specifically OX1R, has shown promise in understanding and potentially treating compulsive eating behaviors. A study by Piccoli et al. (2012) highlighted the role of orexin-1 receptor (OX1R) mechanisms in binge eating (BE) behaviors in female rats. Using selective OX1R antagonists, the study demonstrated a significant reduction in compulsive food consumption without affecting standard food intake, suggesting a novel pharmacological approach to treat binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Potential in Imaging Cerebral β-amyloid Plaques

In the context of Alzheimer's disease, radiofluoro-pegylated phenylbenzoxazole derivatives have been evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques. A study conducted by Cui et al. (2012) synthesized and assessed two such derivatives, finding them to display high affinity for Aβ(1-42) aggregates. These compounds, especially [(18)F]24, demonstrated potential as PET agents for detecting Aβ plaques in the living human brain, offering a promising avenue for Alzheimer's research and diagnosis (Cui et al., 2012).

Insights into Neurokinin-1 Receptor Antagonism

The development of orally active, water-soluble neurokinin-1 receptor antagonists, as explored by Harrison et al. (2001), reveals the potential of such compounds in clinical applications related to emesis and depression. Their research outlines the synthesis and effectiveness of a particular compound (designated as 3) in pre-clinical tests, indicating its significance in the exploration of treatments for conditions associated with the neurokinin-1 receptor (Harrison et al., 2001).

Contribution to Herbicidal Activity

The synthesis of novel triazolinone derivatives, as investigated by Luo et al. (2008), represents an advancement in the development of herbicides targeting protoporphyrinogen oxidase (Protox). This study identified compound 3 as a highly effective candidate for post-emergent herbicide use, showcasing the utility of chemical research in enhancing agricultural practices and pest management strategies (Luo et al., 2008).

生化学分析

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules .

Cellular Effects

N’-(2-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has been observed to have various effects on cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N’-(2-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(2-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of N’-(2-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

N’-(2-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N’-(2-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S/c1-3-29-18-7-5-4-6-17(18)26-21(28)20(27)24-13-12-19-14(2)25-22(30-19)15-8-10-16(23)11-9-15/h4-11H,3,12-13H2,1-2H3,(H,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPPVOFLWASZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2871070.png)

methanone](/img/structure/B2871077.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2871083.png)

![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2871086.png)